N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a sulfamoyl group, and an acetamide group. Its molecular formula is C16H18N2O4S, and it has a molecular weight of 334.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-ethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group enhances its solubility and reactivity, while the sulfamoyl group contributes to its biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6632-59-3 |
---|---|
Molecular Formula |
C17H19N3O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H19N3O4S/c1-3-24-17-7-5-4-6-14(17)12-18-20-25(22,23)16-10-8-15(9-11-16)19-13(2)21/h4-12,20H,3H2,1-2H3,(H,19,21)/b18-12+ |
InChI Key |
UHJHVTNAXUWTMH-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.